5-Ethyl-2-methylphenyl 2-fluorobenzoate
Description
5-Ethyl-2-methylphenyl 2-fluorobenzoate is an aromatic ester characterized by a 2-fluorobenzoate moiety esterified to a substituted phenyl group (5-ethyl-2-methylphenyl). The fluorine atom at the 2-position of the benzoate ring and the ethyl/methyl substituents on the phenol ring influence its physicochemical properties, including polarity, stability, and reactivity.
Properties
Molecular Formula |
C16H15FO2 |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
(5-ethyl-2-methylphenyl) 2-fluorobenzoate |
InChI |
InChI=1S/C16H15FO2/c1-3-12-9-8-11(2)15(10-12)19-16(18)13-6-4-5-7-14(13)17/h4-10H,3H2,1-2H3 |
InChI Key |
LCGXHZNQVAGTQI-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=CC=C2F |
Canonical SMILES |
CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The positional isomer 5-ethyl-2-methylphenyl 4-fluorobenzoate (fluorine at the 4-position of the benzoate ring) exhibits distinct electronic properties due to the para-substitution, which may alter intermolecular interactions and biological activity compared to the ortho-substituted target compound .
Other structurally related compounds include:
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Substituent Effects |
|---|---|---|---|
| 5-Ethyl-2-methylphenyl 2-fluorobenzoate | ~260 (estimated) | 2-fluorobenzoate, ethyl, methyl | Enhanced lipophilicity from alkyl groups |
| 5-Ethyl-2-methylphenyl 4-fluorobenzoate | ~260 (estimated) | 4-fluorobenzoate, ethyl, methyl | Altered dipole moment due to para-fluorine |
| Methyl 5-fluoro-2-hydroxybenzoate | 170.13 | Hydroxyl, 5-fluoro | Higher water solubility, acidic pH stability |
| Zinc 2-fluorobenzoate complex | 342.51 (Zn salt) | Zn²⁺, 2-fluorobenzoate | Ionic character, improved thermal stability |
Note: Exact melting points, boiling points, and solubility data for the target compound are unavailable in the provided evidence.
Chemical Reactivity and Stability
- Fluorine Substitution: The electron-withdrawing fluorine at the 2-position in the target compound increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitution reactions compared to non-fluorinated analogs .
- Ester vs. Hydroxyl Groups : Methyl 5-fluoro-2-hydroxybenzoate’s hydroxyl group makes it prone to oxidation and hydrolysis, whereas the target compound’s ester group improves stability under physiological conditions .
Key Research Findings
- Positional Isomerism : The ortho-fluorine in this compound likely confers greater steric hindrance and electronic effects compared to its para-fluorine isomer, impacting binding affinity in biological systems .
- Metabolic Stability : Fluorine substitution in benzoate esters generally reduces metabolic degradation, enhancing their persistence in environmental or biological matrices .
- Synergistic Effects : Combining fluorine with alkyl or methoxy groups (e.g., ethyl 5-chloro-2-fluoro-4-methoxybenzoate) can optimize lipophilicity and target selectivity in agrochemical design .
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